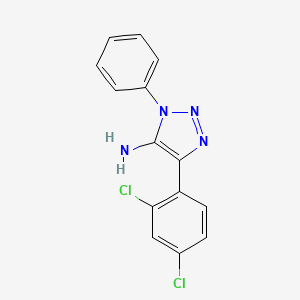

![molecular formula C8H9N3O B6462203 5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2326938-46-7](/img/structure/B6462203.png)

5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a derivative of pyrazolo[1,5-a]pyrazine-4-one . Pyrazolo[1,5-a]pyrazine-4-one derivatives are appreciated for their wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .

Synthesis Analysis

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives using Cs2CO3 in methanol .Applications De Recherche Scientifique

5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential applications in various scientific fields. For example, it has been investigated as a potential inhibitor of HIV-1 reverse transcriptase. In addition, it has been studied for its potential as an antifungal agent. Other potential applications include its use as an inhibitor of the enzyme acetylcholinesterase and as an inhibitor of the enzyme tyrosinase.

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrazine derivatives have been reported to exhibit a wide range of biological activities, such as cannabinoid hcb1 and hcb2 receptor, anti-inflammatory, inhibitors of p38 kinase, cb1 receptor antagonists, antimicrobial activity . They have also shown antiproliferative effects on lung adenocarcinoma cell lines .

Mode of Action

For instance, some derivatives have shown to inhibit key enzymes, modulate receptor activity, or interfere with essential biochemical pathways .

Biochemical Pathways

These may include pathways related to inflammation, microbial activity, and cancer cell proliferation .

Pharmacokinetics

Theoretical admet studies of pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases

Result of Action

The cytotoxic effects of pyrazolo[1,5-a]pyrazine-4-one derivatives on the A549 cell line have been investigated. It was found that certain concentrations of these derivatives increased the cell death rate . This suggests that 5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one may have potential antiproliferative effects on certain cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory experiments include its relatively low cost, its availability in large quantities, and its relatively low toxicity. However, the compound is not water soluble and its solubility in organic solvents is limited. In addition, the compound is not stable in the presence of light and air, and it is also not very stable in acidic or basic solutions.

Orientations Futures

Future research on 5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one could focus on developing more efficient synthesis methods, as well as investigating its potential applications in other fields such as drug design and development. In addition, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Furthermore, further research could be conducted to investigate the potential of the compound as an inhibitor of other enzymes, as well as its potential use in other fields such as cancer therapy and drug delivery. Finally, further research could be conducted to investigate the potential of the compound as a therapeutic agent.

Méthodes De Synthèse

5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be synthesized using two different methods. The first method involves the reaction of 4-hydroxy-3-methoxy-6-methyl-2-pyrone with 1-ethyl-4-methyl-5-hydroxy-3-pyridin-2-one in the presence of a base. This reaction produces this compound as the major product. The second method involves the reaction of 4-hydroxy-3-methoxy-6-methyl-2-pyrone with 1-ethyl-4-methyl-5-hydroxy-3-pyridin-2-one in the presence of an acid. This reaction produces this compound as the major product.

Propriétés

IUPAC Name |

5-ethylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-2-10-5-6-11-7(8(10)12)3-4-9-11/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCRJIPTBUMESN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C(=CC=N2)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide](/img/structure/B6462120.png)

![N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide](/img/structure/B6462128.png)

![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)

![12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462137.png)

![4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462143.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6462145.png)

![4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462150.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6462153.png)

![4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462160.png)

![5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462172.png)

![4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B6462177.png)

![4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462185.png)

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine](/img/structure/B6462208.png)